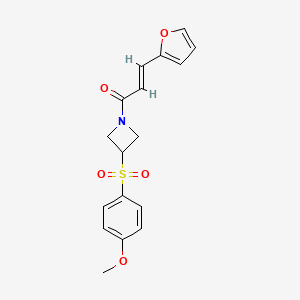

(E)-3-(furan-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one

Description

This compound belongs to the α,β-unsaturated carbonyl family, characterized by an (E)-configured propenone core. Its structure features a furan-2-yl group at the C3 position and a 3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl moiety at the C1 position (Fig. 1). The 4-methoxyphenyl substituent may influence electronic properties and metabolic stability .

Crystallographic studies on analogous compounds (e.g., (E)-3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one) reveal dihedral angles of 7.89–12.96° between the propenone plane and aromatic rings, suggesting moderate conjugation disruption .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO5S/c1-22-13-4-7-15(8-5-13)24(20,21)16-11-18(12-16)17(19)9-6-14-3-2-10-23-14/h2-10,16H,11-12H2,1H3/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSCMEWLJEBIHQW-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.

Introduction of the Methoxyphenyl Sulfonyl Group: This step often involves sulfonylation reactions where the azetidine intermediate is reacted with 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.

Coupling with Furan-2-yl Group: The final step involves coupling the sulfonylated azetidine with a furan-2-yl-containing precursor through a condensation reaction, often facilitated by catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Characteristics

The compound consists of several key components that contribute to its biological activity:

| Component | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring containing oxygen, known for its reactivity. |

| Azetidine Moiety | A four-membered nitrogen-containing cyclic structure, which may enhance binding. |

| Sulfonyl Group | Increases reactivity and potential interactions with biological targets. |

| Prop-2-en-1-one | Provides a conjugated system that may influence electronic properties. |

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Preliminary studies have shown that (E)-3-(furan-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one has significant anticancer potential. It has been evaluated against various human tumor cell lines, demonstrating promising cytotoxic effects. For instance, in vitro assays revealed that the compound inhibited cell proliferation with a mean GI50 value indicative of its effectiveness against cancer cells .

Antimicrobial Properties

The compound's structural attributes suggest potential antimicrobial activity. Studies have indicated that related azetidine derivatives exhibit efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the sulfonyl group appears to enhance this activity, making it a candidate for further exploration in antibiotic development .

Anti-inflammatory Effects

Compounds with similar structures have shown anti-inflammatory properties. Research indicates that they can reduce pro-inflammatory cytokine levels in vitro, suggesting a potential therapeutic role in managing inflammatory diseases.

Case Study 1: Anticancer Evaluation

A study conducted by the National Cancer Institute assessed the compound's anticancer properties using a panel of approximately sixty cancer cell lines. The results demonstrated a notable average cell growth inhibition rate, highlighting its potential as a lead compound for further development into anticancer therapies .

Case Study 2: Antimicrobial Efficacy

In another study, derivatives of the compound were tested for antibacterial properties. The results indicated that modifications to the sulfonyl group significantly enhanced activity against Staphylococcus aureus, suggesting that structural optimization could lead to more effective antimicrobial agents .

Mechanism of Action

The mechanism by which (E)-3-(furan-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the furan ring and the sulfonyl group can facilitate interactions with biological macromolecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Key Observations :

- Biological Activity : Analogues with hydroxyl or methoxy groups (e.g., ) show tyrosinase inhibition, while the target compound’s sulfonylazetidine may favor interactions with ATP-binding pockets in kinases .

- Synthetic Complexity : Introducing the sulfonylazetidine moiety requires additional steps (e.g., sulfonylation of azetidine precursors) compared to simpler aryl derivatives .

Crystallographic and Conformational Analysis

The target compound’s azetidine ring is expected to adopt a puckered conformation, as seen in sulfonamide-containing azetidines (bond angles: ~88–92°) . This contrasts with planar piperazine or furan rings in analogues . The sulfonyl group may stabilize the crystal lattice via C–H⋯O interactions, as observed in related structures (distance: ~3.2–3.5 Å) .

Reactivity and Stability

- Oxidative Stability : The sulfonyl group reduces susceptibility to epoxidation compared to furan-containing analogues, which may degrade under oxidative conditions .

- Hydrolytic Stability : The azetidine ring’s strain increases reactivity toward ring-opening reactions in acidic media, unlike more stable six-membered heterocycles .

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one represents a novel class of bioactive molecules with significant potential in medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a furan moiety, a sulfonamide group, and an azetidine ring, which contribute to its biological activity. The structural formula is represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The following table summarizes its Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics:

| Compound | Bacterial Strain | MIC (µM) | Activity |

|---|---|---|---|

| (E)-3-(furan-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one | S. aureus | 20 | Moderate |

| (E)-3-(furan-2-yl)-1-(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one | E. coli | 40 | Moderate |

| Ceftriaxone | S. aureus | 4 | High |

| Ceftriaxone | E. coli | 0.1 | High |

The compound exhibited moderate antibacterial activity against both Staphylococcus aureus and Escherichia coli , though it was less potent than ceftriaxone, a commonly used antibiotic .

The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways due to the presence of the sulfonamide group. This group is known to mimic para-amino benzoic acid (PABA), a substrate for bacterial folate synthesis, thus disrupting DNA synthesis .

Study 1: Antibacterial Evaluation

In a recent study, the compound was tested against multi-drug resistant strains of S. aureus . The results indicated that while it was not as effective as traditional antibiotics, it showed promise as part of a combination therapy to enhance efficacy against resistant strains .

Study 2: Structure–Activity Relationship (SAR)

A structure–activity relationship study evaluated various derivatives of the compound. Modifications on the methoxy group and the furan ring were found to significantly affect antibacterial potency. For instance, compounds with additional hydroxyl groups demonstrated increased activity due to enhanced hydrogen bonding interactions with bacterial enzymes .

Future Directions

Further research is required to optimize the structure for enhanced potency and reduced toxicity. Investigating the pharmacokinetics and in vivo efficacy will be crucial for developing this compound into a viable therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.